molecular formula C10H9ClO2S B8636457 S-benzoyl-3-mercaptopropanoyl chloride

S-benzoyl-3-mercaptopropanoyl chloride

Cat. No.: B8636457
M. Wt: 228.70 g/mol
InChI Key: TUJAHMBTEMTOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Benzoyl-3-mercaptopropanoyl chloride (CAS: N/A) is a specialized acyl chloride derivative characterized by a benzoyl-protected thiol group at the third carbon of a propanoyl backbone. Its molecular formula is C₁₀H₉ClO₂S, and it is primarily utilized in organic synthesis as a reactive intermediate for introducing thioester or benzoyl-protected mercaptan functionalities into target molecules. The compound’s reactivity stems from the electrophilic acyl chloride group, which facilitates nucleophilic substitution reactions, while the S-benzoyl moiety enhances stability during handling .

Synthesis typically involves the reaction of 3-mercaptopropanoic acid with benzoyl chloride under controlled acidic conditions, followed by treatment with thionyl chloride (SOCl₂) to generate the acyl chloride derivative. Its applications span pharmaceutical intermediates (e.g., prodrugs) and polymer chemistry, where it serves as a crosslinking agent due to its dual reactive sites .

Properties

Molecular Formula

C10H9ClO2S

Molecular Weight

228.70 g/mol

IUPAC Name

S-(3-chloro-3-oxopropyl) benzenecarbothioate

InChI

InChI=1S/C10H9ClO2S/c11-9(12)6-7-14-10(13)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

TUJAHMBTEMTOMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and utility of S-benzoyl-3-mercaptopropanoyl chloride, a comparative analysis with analogous compounds is provided below.

S-Acetyl-3-Mercaptopropanoyl Chloride

  • Structure : Replaces the benzoyl group with an acetyl moiety (C₈H₉ClO₂S).
  • Reactivity : The acetyl group offers less steric hindrance, increasing reaction rates in nucleophilic acyl substitutions. However, it is more prone to hydrolysis under basic conditions compared to the benzoyl-protected analogue .

Benzoyl Chloride (C₇H₅ClO)

  • Structure: Lacks the mercaptopropanoyl chain, consisting solely of a benzoyl group attached to chlorine.
  • Cannot introduce thiol or thioester groups.
  • Applications : Widely used in Friedel-Crafts acylation and esterifications but irrelevant for thiol-functionalized syntheses .

3-Mercaptopropanoyl Chloride (C₃H₅ClOS)

  • Structure: No benzoyl protection; free thiol group.
  • Reactivity : Extremely air-sensitive due to the free -SH group, which oxidizes rapidly to disulfides. Requires inert atmosphere handling.
  • Applications: Limited to immediate-use scenarios (e.g., nanoparticle functionalization) .

Comparative Data Table

Compound Molecular Formula Melting Point (°C) Stability (Half-life in H₂O, 25°C) Key Application(s)
S-Benzoyl-3-mercaptopropanoyl Cl C₁₀H₉ClO₂S 98–102 (dec.) >24 hours Prodrug synthesis, polymer crosslinking
S-Acetyl-3-mercaptopropanoyl Cl C₈H₉ClO₂S 65–68 ~6 hours Peptide conjugation
Benzoyl Chloride C₇H₅ClO -1 Reacts immediately Acylation reactions
3-Mercaptopropanoyl Chloride C₃H₅ClOS <25 (liquid) <1 hour Thiol-ene click chemistry

Research Findings and Industrial Relevance

  • Stability Advantage: this compound’s benzoyl group confers superior hydrolytic stability compared to acetyl or unprotected analogues, making it ideal for multi-step syntheses .
  • Reactivity Trade-offs: While less reactive than 3-mercaptopropanoyl chloride, its controlled release of thiol groups under basic conditions (e.g., in prodrug activation) is advantageous in medicinal chemistry .
  • Industrial Use : A 2020 study highlighted its role in synthesizing self-healing polymers, where its dual reactivity enables dynamic disulfide bond formation under mild conditions .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing S-benzoyl-3-mercaptopropanoyl chloride in laboratory settings?

  • Methodology : React 3-mercaptopropanoic acid with benzoyl chloride derivatives under anhydrous conditions. Catalysts like triethylamine can enhance acylation efficiency. Purification via vacuum distillation or recrystallization (e.g., using dry diethyl ether) is recommended to isolate the product. For analogous compounds, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard reagents for converting carboxylic acids to acyl chlorides .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and ensure moisture-free environments to prevent hydrolysis.

Q. How should researchers confirm the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to verify the benzoyl and mercaptopropanoyl moieties (e.g., aromatic protons at δ 7.4–8.1 ppm, thiol-related signals). FTIR can confirm the C=O stretch (~1750 cm⁻¹) and S-H absorption (~2550 cm⁻¹). Mass spectrometry (EI-MS or ESI-MS) provides molecular ion validation .
  • Validation : Cross-reference spectral data with computational predictions (e.g., PubChem entries for related benzoyl chlorides) .

Q. What storage conditions are critical for maintaining this compound stability?

  • Methodology : Store under inert gas (N₂/Ar) at 0–6°C to mitigate degradation. Use amber glass vials to prevent light-induced side reactions. For similar compounds, decomposition risks increase at room temperature due to hygroscopicity .

Advanced Research Questions

Q. How can researchers optimize reaction yields in this compound-mediated acylation reactions?

  • Methodology :

  • Solvent Selection : Use aprotic solvents (e.g., dichloromethane, THF) to stabilize the acyl chloride intermediate.
  • Stoichiometry : Maintain a 1.2:1 molar ratio (acyl chloride:nucleophile) to account for side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines or alcohols .
    • Data Analysis : Compare yields under varying conditions using HPLC or GC-MS.

Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Reproducibility : Repeat synthesis and analysis to rule out experimental error.
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Compare experimental data with density functional theory (DFT)-predicted spectra .
    • Case Study : For 4-bromobenzoyl chloride, discrepancies in melting points (36–41°C vs. 11°C in isomers) highlight the need for rigorous structural confirmation .

Q. What strategies mitigate side reactions (e.g., disulfide formation) during thiol-acyl chloride coupling?

  • Methodology :

  • Protecting Groups : Temporarily block the thiol group with trityl or acetyl moieties before acylation.
  • Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress oxidative dimerization.
  • Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor monoacylation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT Calculations : Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) using Gaussian or ORCA software.
  • Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) to guide drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.